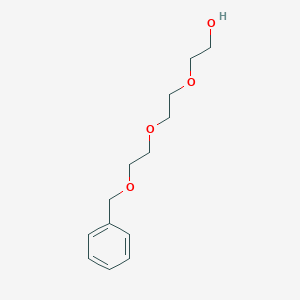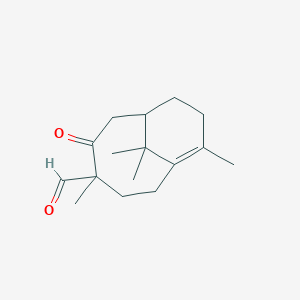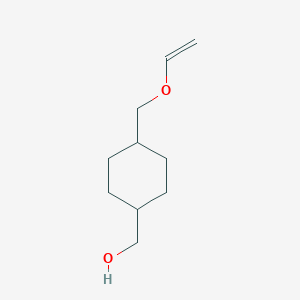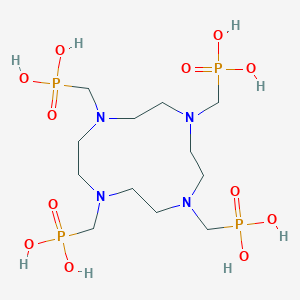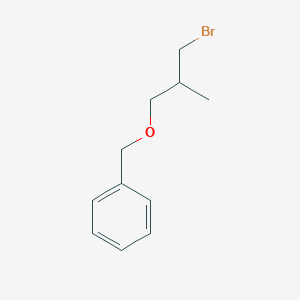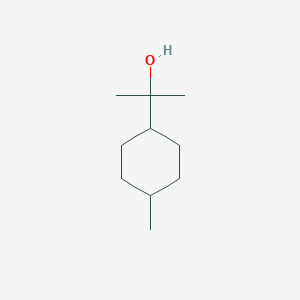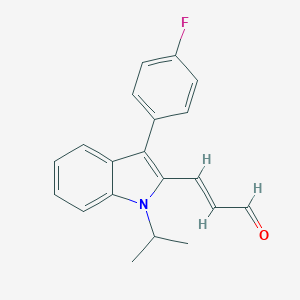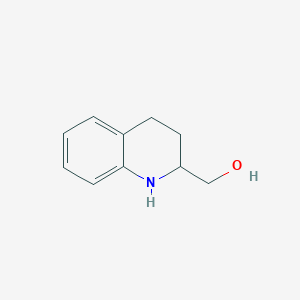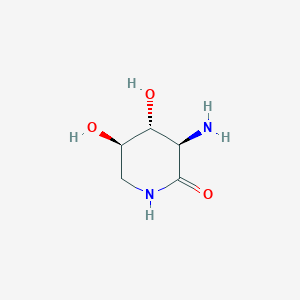
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one, also known as L-erythro-3,4-dihydroxyphenylalanine (L-DOPA), is a naturally occurring amino acid and a precursor to the neurotransmitter dopamine. L-DOPA is synthesized in the body from the amino acid tyrosine, and is used as a treatment for Parkinson's disease, a neurodegenerative disorder that affects the dopamine-producing neurons in the brain.
Mécanisme D'action
L-DOPA is converted to dopamine in the brain by the enzyme aromatic L-amino acid decarboxylase (AADC). Dopamine then binds to dopamine receptors in the brain, leading to an increase in dopamine signaling and an improvement in motor symptoms in patients with Parkinson's disease.
Effets Biochimiques Et Physiologiques
L-DOPA has a number of biochemical and physiological effects in the body. It is a precursor to dopamine, which is an important neurotransmitter involved in the regulation of movement, mood, and motivation. L-DOPA can increase dopamine levels in the brain, leading to an improvement in motor symptoms in patients with Parkinson's disease. However, long-term use of L-DOPA can lead to the development of dyskinesias, or abnormal involuntary movements, which can be a limiting factor in its use as a treatment for Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
L-DOPA has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action, making it a useful tool for studying the physiology of dopamine signaling in the brain. However, the effects of L-DOPA can be complex and variable, and its use in lab experiments may not accurately reflect its effects in vivo.
Orientations Futures
There are a number of future directions for research on L-DOPA. One area of interest is the development of new drugs that can target specific dopamine receptors in the brain, with the goal of reducing the side effects associated with long-term use of L-DOPA. Another area of interest is the development of new treatments for Parkinson's disease that can target other aspects of the disease, such as the underlying neurodegeneration or the development of non-motor symptoms. Finally, research on L-DOPA may lead to a better understanding of the role of dopamine in other neurological disorders, such as depression and addiction.
Méthodes De Synthèse
L-DOPA can be synthesized in the laboratory using a variety of methods, including the Strecker synthesis, the Arndt-Eistert reaction, and the Mannich reaction. The Strecker synthesis involves the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide, followed by hydrolysis to yield L-DOPA. The Arndt-Eistert reaction involves the reaction of an amino acid with diazomethane, followed by oxidation to yield L-DOPA. The Mannich reaction involves the reaction of an aldehyde or ketone with formaldehyde and an amine, followed by acid-catalyzed cyclization to yield L-DOPA.
Applications De Recherche Scientifique
L-DOPA has been extensively studied for its therapeutic potential in the treatment of Parkinson's disease. Parkinson's disease is characterized by a loss of dopamine-producing neurons in the brain, leading to a decrease in dopamine levels and the development of motor symptoms such as tremors, rigidity, and bradykinesia. L-DOPA is converted to dopamine in the brain, and can therefore increase dopamine levels and improve motor symptoms in patients with Parkinson's disease.
Propriétés
Numéro CAS |
135030-05-6 |
|---|---|
Nom du produit |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
Formule moléculaire |
C5H10N2O3 |
Poids moléculaire |
146.14 g/mol |
Nom IUPAC |
(3R,4R,5R)-3-amino-4,5-dihydroxypiperidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-3-4(9)2(8)1-7-5(3)10/h2-4,8-9H,1,6H2,(H,7,10)/t2-,3-,4+/m1/s1 |
Clé InChI |
HCHNBOFMNHKJPL-JJYYJPOSSA-N |
SMILES isomérique |
C1[C@H]([C@@H]([C@H](C(=O)N1)N)O)O |
SMILES |
C1C(C(C(C(=O)N1)N)O)O |
SMILES canonique |
C1C(C(C(C(=O)N1)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B150722.png)
![10-Acetoxy-5H-dibenz[b,f]azepine-5-carboxamide](/img/structure/B150723.png)
